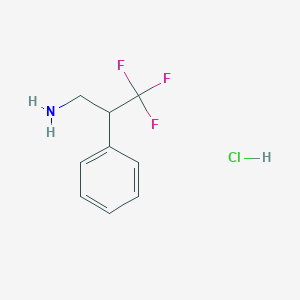

3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride

Description

Historical Context and Development

The compound 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride emerged as a subject of interest in the early 2000s, driven by advances in organofluorine chemistry and its applications in medicinal chemistry. Initial studies focused on its structural analogs, such as 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide, which demonstrated anesthetic and anticonvulsant properties. By 2005, synthetic methodologies for related trifluoromethylated isocyanates highlighted the growing utility of trifluoromethyl groups in chiral derivatization agents. A 2020 patent further underscored its pharmaceutical relevance by detailing polymorphic forms of structurally similar compounds like fenfluramine hydrochloride.

Chemical Nomenclature and Classification

Systematic Name :

3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride

Molecular Formula : C₉H₁₁ClF₃N

Classification :

- Organofluorine compound

- Secondary amine hydrochloride

- Phenylpropylamine derivative

Structural Features :

- A propan-1-amine backbone substituted with a phenyl group at C2 and a trifluoromethyl group at C3.

- Chloride counterion stabilizing the protonated amine.

Identifiers :

Significance in Organofluorine Chemistry

The trifluoromethyl group imparts unique physicochemical properties:

- Electron-withdrawing effects : Enhances metabolic stability and binding affinity in bioactive molecules.

- Lipophilicity : Improves membrane permeability, critical for central nervous system-targeting drugs.

- Steric bulk : Influences stereochemical outcomes in synthetic pathways, as seen in chiral derivatization protocols.

This compound serves as a precursor in synthesizing β-amino-α-trifluoromethyl alcohols, which are pivotal in asymmetric catalysis and peptidomimetic design.

Research Evolution and Current Status

Recent advances include:

- Synthetic methodologies : Copper-catalyzed trifluoromethylation and AgF-mediated thiocarbamoyl fluoride transformations.

- Pharmaceutical applications : Exploration in antidepressant and anticonvulsant drug candidates, leveraging structural similarities to fluoxetine derivatives.

- Materials science : Investigation into fluorinated polymers for enhanced thermal stability.

Table 1: Key Milestones in Research

Properties

IUPAC Name |

3,3,3-trifluoro-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(6-13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPZDYYXUAFBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-32-6 | |

| Record name | 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride, often referred to as a trifluoromethyl-substituted amine, has garnered interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through a detailed review of its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride is C10H12ClF3N. The trifluoromethyl group () significantly influences the compound's lipophilicity and metabolic stability, enhancing its bioavailability compared to non-fluorinated analogs.

Research indicates that compounds with trifluoromethyl substitutions can interact with neurotransmitter systems, particularly influencing serotonin receptors and enzymes involved in neurotransmitter metabolism. The presence of the trifluoromethyl group alters the electronic properties of the molecule, potentially enhancing its affinity for various biological targets .

Neurotransmitter Interaction

Studies have shown that similar compounds can modulate neurotransmitter uptake. For instance, the incorporation of a trifluoromethyl group in phenolic structures has been linked to increased potency in inhibiting serotonin uptake by up to sixfold compared to non-fluorinated counterparts . This suggests that 3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride may exhibit similar properties.

Pharmacological Effects

- Anesthetic Activity : Analogues of 3,3,3-Trifluoro-2-phenylpropan-1-amine have demonstrated significant anesthetic properties. For instance, a related compound was found to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure .

- Anticonvulsant Activity : Research has indicated that certain derivatives exhibit potent anticonvulsant effects in various animal models. The therapeutic index for these compounds suggests a promising safety profile alongside their efficacy .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of trifluoromethyl-substituted amines:

Scientific Research Applications

Anesthetic Activity

Research indicates that compounds similar to 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride exhibit significant anesthetic properties. A related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure. This suggests potential applications in anesthesia where maintaining cardiovascular stability is crucial .

Anticonvulsant Activity

This compound and its analogues have shown promising anticonvulsant effects in animal models. For instance, certain derivatives exhibited potent activity against seizures induced by maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with a therapeutic index indicating a favorable safety profile .

Neurotransmitter Interaction

The presence of the trifluoromethyl group significantly influences the compound's interaction with neurotransmitter systems. Studies have indicated that similar compounds can modulate neurotransmitter uptake, particularly serotonin, enhancing their potency in inhibiting serotonin uptake by several folds compared to non-fluorinated counterparts .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride:

| Study | Application | Findings |

|---|---|---|

| Study A | Anesthetic Properties | Reduced MAC of isoflurane with stable hemodynamics |

| Study B | Anticonvulsant Effects | Potent activity in MES and scMET models |

| Study C | Neurotransmitter Modulation | Enhanced serotonin uptake inhibition |

Pharmaceutical Development

One of the most notable applications of this compound is in the synthesis of pharmaceuticals targeting central nervous system disorders. It serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a medication used for managing secondary hyperparathyroidism and cancer-related hypercalcemia. Cinacalcet works by increasing the sensitivity of calcium-sensing receptors in the parathyroid gland, effectively lowering parathyroid hormone levels .

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

- This modification may increase molecular weight (279.09 g/mol vs. ~223.64 g/mol for the target) and influence solubility .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1797306-72-9)

Analogues with Varying Backbone Substitutions

3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)

Analogues with Heterocyclic Systems

- 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride (CAS 1820736-32-0)

Analogues with Reduced Fluorination

- The lower molecular weight (131.55 g/mol) may enhance diffusion across biological barriers .

Research Implications

- Pharmaceutical Design : The trifluoromethyl group in the target compound enhances metabolic stability, while the phenyl group enables hydrophobic interactions. Comparatively, chlorine-substituted analogs (e.g., –7) may offer tailored steric profiles for selective target engagement .

- Material Science : Thiophene-containing analogs () could serve as building blocks for conductive polymers due to sulfur’s electron-rich nature .

- Synthetic Chemistry : The propane backbone allows modular substitution, enabling rapid generation of derivatives for structure-activity relationship studies .

Preparation Methods

Direct Nucleophilic Substitution Route

One common approach involves the nucleophilic substitution of a suitable precursor, such as 1-bromo-3,3,3-trifluoropropane, with phenyl ethylamine. This method typically proceeds under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions. The reaction conditions are optimized with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- Base: Sodium hydride or potassium carbonate

- Solvent: DMSO or THF

- Temperature: Usually between 0°C and 80°C

- Atmosphere: Inert (nitrogen or argon)

Multi-step Synthesis via Trifluoromethylation and Amination

Another advanced route involves initial synthesis of a trifluoromethylated aromatic intermediate, followed by reduction and amination steps:

- Step 1: Trifluoromethylation of benzene derivatives using electrophilic trifluoromethylating agents (e.g., Togni reagent, Umemoto reagent).

- Step 2: Conversion of the trifluoromethylated aromatic compound into a phenylpropyl intermediate via Grignard or organolithium reagents.

- Step 3: Amination of the intermediate with ammonia or primary amines under catalytic conditions.

- Trifluoromethylation: Use of electrophilic trifluoromethylating agents at low temperatures (-78°C to 0°C)

- Reduction/Amination: Catalysts such as Pd/C or Raney Ni, with hydrogen or ammonia gas under pressure.

Reductive Amination Strategy

This method involves the formation of an imine intermediate from a ketone or aldehyde precursor, followed by reduction:

- Step 1: Synthesis of a suitable aldehyde or ketone, such as trifluorophenylacetaldehyde.

- Step 2: Reaction with a primary amine (phenyl ethylamine) under acidic or neutral conditions to form an imine.

- Step 3: Reduction of the imine with sodium borohydride or catalytic hydrogenation to yield the target amine hydrochloride.

- Solvent: Ethanol or methanol

- Temperature: Room temperature to 50°C

- Reducing agent: Sodium borohydride or catalytic hydrogenation at 1-10 atm

Purification and Salt Formation

Post-synthesis, the crude product is purified via recrystallization or chromatography. The final step involves converting the free base to its hydrochloride salt:

- Method: Treatment of the free amine with hydrochloric acid (HCl) in a suitable solvent such as ethanol or ether.

- Conditions: Usually at low temperature (0°C to room temperature) to ensure high purity and yield.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-bromo-3,3,3-trifluoropropane + phenyl ethylamine | NaH or K₂CO₃ | DMSO, THF | 0°C to 80°C, inert atmosphere | Simplicity, direct | Patent WO2010128388A2 |

| Trifluoromethylation + Amination | Benzene derivatives + trifluoromethylating agents | Togni or Umemoto reagent | Low temp (-78°C) | -78°C to 0°C | High selectivity | Patent WO2021171301A1 |

| Reductive Amination | Trifluorophenylacetaldehyde + phenyl ethylamine | NaBH₄ or catalytic H₂ | Ethanol, methanol | Room temp to 50°C | Versatile, scalable | Literature and patents |

Research Findings and Optimization Strategies

- Reaction Temperature: Maintaining low temperatures during trifluoromethylation enhances selectivity and reduces side reactions.

- Reagent Choice: Electrophilic trifluoromethylating agents like Togni's reagent provide high yields and regioselectivity.

- Solvent Effects: Toluene and ethyl acetate are preferred for their inertness and ease of removal.

- Salt Formation: Acidic treatment with HCl ensures high purity of the hydrochloride salt, with controlled pH (around 1-2) to prevent decomposition.

Notes on Industrial Scale-Up

- Continuous flow reactors are increasingly employed to improve safety and control during trifluoromethylation and amination steps.

- Use of automated systems allows precise temperature and reagent addition control, reducing impurities and increasing yields.

- Purification via crystallization from ethanol or isopropanol is favored for large-scale production.

Q & A

Q. What are the common synthetic routes for preparing 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride, and what key reagents are involved?

Methodological Answer: The synthesis typically involves:

- Nucleophilic substitution : Reacting 3,3,3-trifluoro-2-phenylpropan-1-ol with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride, followed by amination using aqueous ammonia or alkylamines under reflux conditions .

- Reductive amination : Condensation of 3,3,3-trifluoro-2-phenylpropanal with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol .

- Hydrochloride salt formation : Freebase amine is treated with HCl gas in diethyl ether or ethanol to precipitate the hydrochloride salt.

Q. Key Reagents :

| Reagent | Role | Example Conditions |

|---|---|---|

| SOCl₂ | Chlorination | Reflux, anhydrous conditions |

| NaBH₃CN | Reductive amination | Methanol, RT, 12–24 h |

| HCl gas | Salt formation | Ethanol, 0–5°C |

Q. How can researchers confirm the purity and structural identity of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR to verify trifluoromethyl (-CF₃) and phenyl group positions. The CF₃ group shows a characteristic triplet in F NMR at ~-60 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- Melting Point Analysis : Compare observed melting point (e.g., 145–148°C) with literature values to detect impurities .

Q. What solvents are optimal for dissolving 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride in biological assays?

Methodological Answer:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s high solubility (≥50 mg/mL).

- Aqueous buffers : For cell-based studies, dissolve in DMSO first, then dilute with phosphate-buffered saline (PBS) to avoid precipitation.

- Stability Note : Avoid prolonged exposure to acidic aqueous solutions (>pH 5) to prevent hydrolysis of the amine hydrochloride .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride?

Methodological Answer:

- Reaction Path Modeling : Use density functional theory (DFT) to calculate transition states and intermediates for key steps (e.g., reductive amination). Software like Gaussian or ORCA can predict activation energies and optimal reaction temperatures .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yields. For example, THF or dichloromethane may improve nucleophilic substitution efficiency by stabilizing charged intermediates .

Q. How do researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Recrystallize the compound from ethanol/water mixtures and re-analyze via HPLC and differential scanning calorimetry (DSC) to confirm thermal behavior .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, SCXRD can resolve discrepancies in CF₃ group orientation or counterion interactions .

Q. What strategies mitigate degradation of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride under acidic conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the amine hydrochloride to the freebase under strong acidic conditions (pH < 3).

- Stabilization Methods :

Q. What advanced analytical techniques characterize the compound’s interaction with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes or receptors by measuring heat changes during ligand-receptor interaction.

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics (ka, kd) .

- Molecular Dynamics (MD) Simulations : Predict binding modes of the trifluoromethyl group with hydrophobic pockets in proteins using AMBER or GROMACS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

-

Controlled Solubility Testing : Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) under standardized conditions (25°C, 24 h stirring). Filter and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy.

-

Example Data :

Solvent Solubility (mg/mL) Method Water 10.2 ± 0.5 Gravimetric Ethanol 45.3 ± 1.2 UV-Vis (λ = 260 nm) Hexane <0.1 HPLC

Q. Why do some studies report varying yields for the reductive amination step?

Methodological Answer:

- Critical Factors :

- pH Control : Maintain pH 6–7 during reductive amination to balance amine protonation and aldehyde reactivity.

- Catalyst Purity : Sodium cyanoborohydride must be freshly prepared to avoid decomposition.

- Byproduct Removal : Use scavenger resins (e.g., Amberlyst® 15) to trap unreacted aldehydes .

Methodological Tables

Q. Table 1. Key Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 95–98 | Competing elimination |

| Reductive Amination | 80–85 | ≥99 | pH sensitivity |

Q. Table 2. Stability Under Accelerated Aging Conditions

| Condition (40°C/75% RH) | Time (Weeks) | Degradation (%) | Major Degradant |

|---|---|---|---|

| 1 | 2 | Freebase amine | |

| 4 | 12 | Trifluoroacetate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.